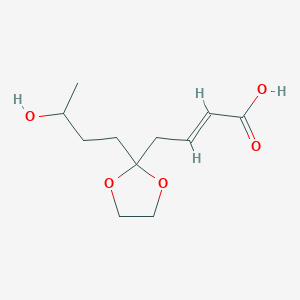
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is a complex organic compound that belongs to the family of butenoic acids. This compound is characterized by the presence of a butenoic acid moiety attached to a dioxolane ring, which is further substituted with a hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- typically involves the aldol condensation reaction between a methyl ketone derivative and glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions usually involve the use of a base catalyst and controlled temperature settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the aldol condensation reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The reduction of the double bond in the butenoic acid moiety can yield saturated carboxylic acids.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated carboxylic acids.
Applications De Recherche Scientifique
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid: A simple butenoic acid with a trans configuration.
Isocrotonic acid: A cis isomer of crotonic acid.
3-Butenoic acid: An isomer with the double bond located at a different position.
Uniqueness
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring and the hydroxybutyl group. These structural features confer distinct chemical and biological properties, making it different from other butenoic acids.
Propriétés
Numéro CAS |
76174-14-6 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(E)-4-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C11H18O5/c1-9(12)4-6-11(15-7-8-16-11)5-2-3-10(13)14/h2-3,9,12H,4-8H2,1H3,(H,13,14)/b3-2+ |
Clé InChI |
QTWRYDLTIZCYDQ-NSCUHMNNSA-N |
SMILES isomérique |
CC(CCC1(OCCO1)C/C=C/C(=O)O)O |
SMILES canonique |
CC(CCC1(OCCO1)CC=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


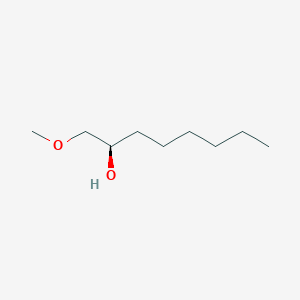

![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
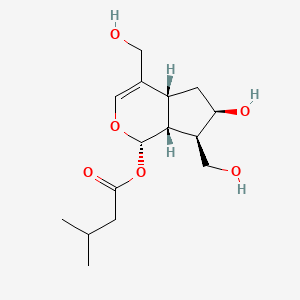

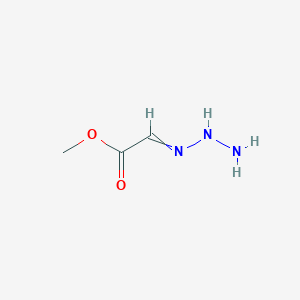
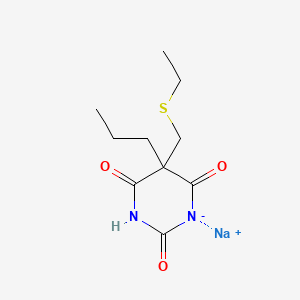
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)

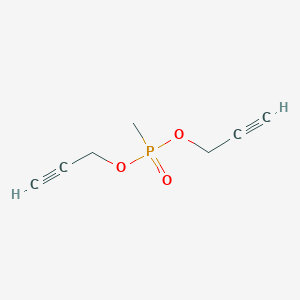
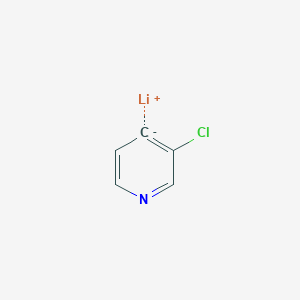
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
